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molecular formula C12H13Cl2N3O B8446512 5,7-Dichloro-2-(4-methylpiperazino)benzoxazole

5,7-Dichloro-2-(4-methylpiperazino)benzoxazole

Cat. No. B8446512
M. Wt: 286.15 g/mol
InChI Key: BXSDBPTYHNIXDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06297246B1

Procedure details

Phosphorus pentachloride (454 mg) was dissolved in anhydrous toluene (6 ml), the resulting solution was mixed with 2-mercapto-5,7-dichlorobenzoxazole (400 mg) which has been obtained in the same manner as described in Reference Example 1, and the mixture was then stirred with heating at 100° C. for 2 hours. With cooling in an ice bath, to this was added dropwise N-methylpiperazine (2.0 ml). After 20 minutes of stirring, the thus obtained mixture was extracted with ethyl acetate, and the organic layer was washed with saturated sodium bicarbonate aqueous solution and saturated brine in that order. After drying with magnesium sulfate, the solvent was evaporated under a reduced pressure, and the resulting residue was purified by a silica gel column chromatography (methylene chloride:methanol=10:1) to obtain the title compound 2-(4-methyl-1-piperazinyl)-5,7-dichlorobenzoxazole (89.9 mg).
Quantity
454 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)(Cl)(Cl)Cl.S[C:8]1[O:9][C:10]2[C:16]([Cl:17])=[CH:15][C:14]([Cl:18])=[CH:13][C:11]=2[N:12]=1.[CH3:19][N:20]1[CH2:25][CH2:24][NH:23][CH2:22][CH2:21]1>C1(C)C=CC=CC=1>[CH3:19][N:20]1[CH2:25][CH2:24][N:23]([C:8]2[O:9][C:10]3[C:16]([Cl:17])=[CH:15][C:14]([Cl:18])=[CH:13][C:11]=3[N:12]=2)[CH2:22][CH2:21]1

Inputs

Step One
Name
Quantity
454 mg
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Name
Quantity
6 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
400 mg
Type
reactant
Smiles
SC=1OC2=C(N1)C=C(C=C2Cl)Cl
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
CN1CCNCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the mixture was then stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
has been obtained in the same manner
TEMPERATURE
Type
TEMPERATURE
Details
With cooling in an ice bath
STIRRING
Type
STIRRING
Details
After 20 minutes of stirring
Duration
20 min
EXTRACTION
Type
EXTRACTION
Details
the thus obtained mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
the organic layer was washed with saturated sodium bicarbonate aqueous solution and saturated brine in that order
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying with magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under a reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by a silica gel column chromatography (methylene chloride:methanol=10:1)

Outcomes

Product
Name
Type
product
Smiles
CN1CCN(CC1)C=1OC2=C(N1)C=C(C=C2Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 89.9 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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